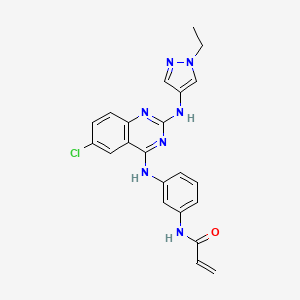
Egfr T790M/L858R/ack1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr T790M/L858R/ack1-IN-1 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) mutations T790M and L858R, as well as activated Cdc42-associated kinase 1 (ACK1). This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where resistance to first-generation EGFR inhibitors often arises due to the T790M mutation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R/ack1-IN-1 involves the design and optimization of aminoquinazoline derivatives. The process typically includes multiple steps of organic synthesis, such as nucleophilic substitution and cyclization reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The process would also include rigorous purification steps, such as crystallization and chromatography, to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr T790M/L858R/ack1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common in the synthesis process, substitution reactions help in the formation of the final compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound. These intermediates are crucial for the compound’s biological activity and stability .
Applications De Recherche Scientifique
Egfr T790M/L858R/ack1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Mécanisme D'action
Egfr T790M/L858R/ack1-IN-1 exerts its effects by binding to the ATP-binding pocket of the EGFR and ACK1 kinases, inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the AKT pathway, which are crucial for cell proliferation and survival . The compound’s dual inhibition mechanism is particularly effective in overcoming resistance mechanisms that arise in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation but not ACK1.
Gefitinib: A first-generation EGFR inhibitor, effective against L858R mutation but not T790M.
Afatinib: A second-generation EGFR inhibitor with broader activity but less specificity for T790M
Uniqueness
Egfr T790M/L858R/ack1-IN-1 is unique due to its dual inhibition of both EGFR and ACK1, making it highly effective against resistant NSCLC. This dual targeting approach helps in overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Propriétés
Formule moléculaire |
C22H20ClN7O |
|---|---|
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
N-[3-[[6-chloro-2-[(1-ethylpyrazol-4-yl)amino]quinazolin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H20ClN7O/c1-3-20(31)25-15-6-5-7-16(11-15)26-21-18-10-14(23)8-9-19(18)28-22(29-21)27-17-12-24-30(4-2)13-17/h3,5-13H,1,4H2,2H3,(H,25,31)(H2,26,27,28,29) |
Clé InChI |
FCHNDUSRWAGJES-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC(=CC=C4)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


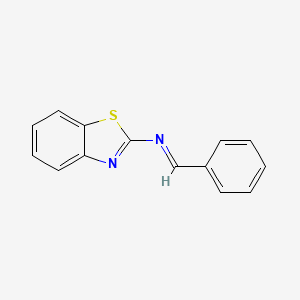
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
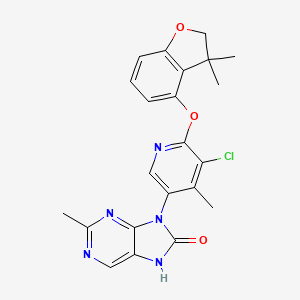
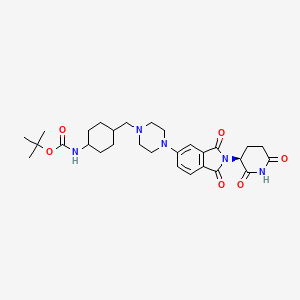
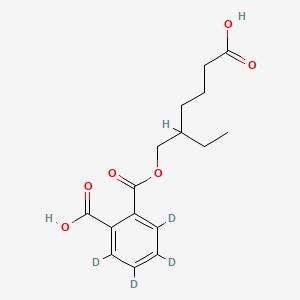
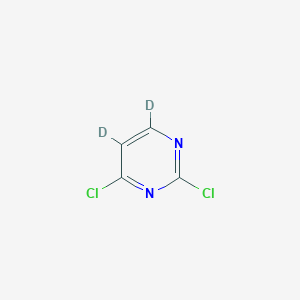
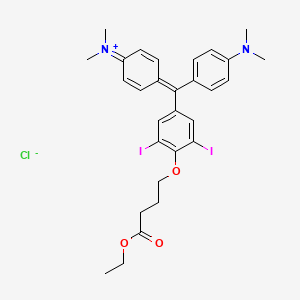
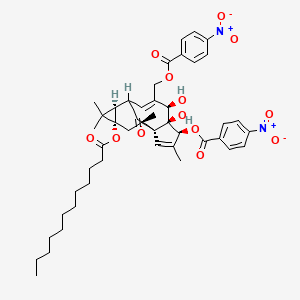
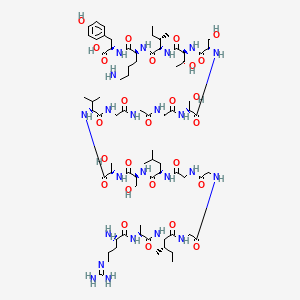
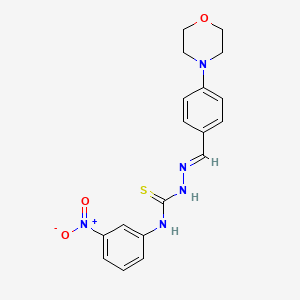

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
